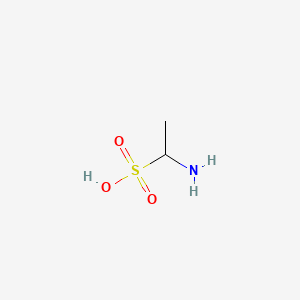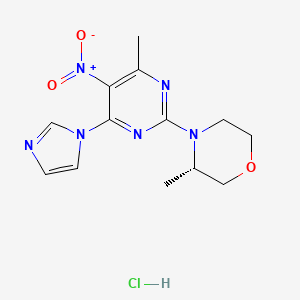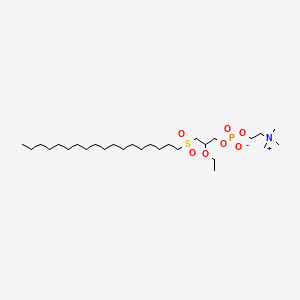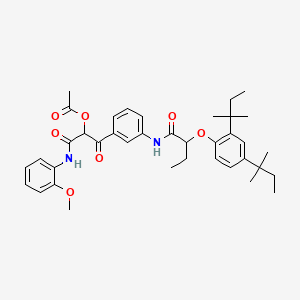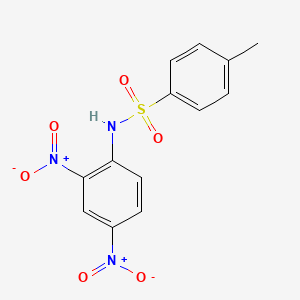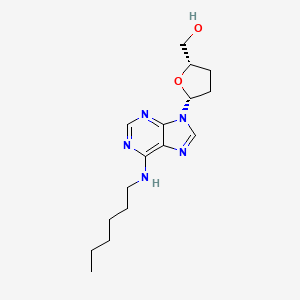
Adenosine, 2',3'-dideoxy-N-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’,3’-dideoxy-N-hexyl- is a modified nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This structural modification makes it a valuable compound in various scientific research fields, particularly in the study of nucleic acids and their interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2’,3’-dideoxy-N-hexyl- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of adenosine, 2’,3’-dideoxy-N-hexyl- often employs large-scale synthesis techniques that utilize environmentally friendly reagents and conditions. The use of enzymes, such as adenosine deaminase, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 2’,3’-dideoxy-N-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nucleobase or the ribose ring.
Substitution: Substitution reactions, particularly at the nucleobase, can lead to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while substitution reactions can produce various nucleobase-modified analogs .
Applications De Recherche Scientifique
Adenosine, 2’,3’-dideoxy-N-hexyl- has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of nucleoside analogs.
Biology: The compound is employed in research on DNA and RNA interactions, as well as in the study of enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the synthesis of modified oligonucleotides for various industrial applications
Mécanisme D'action
The mechanism of action of adenosine, 2’,3’-dideoxy-N-hexyl- involves its incorporation into nucleic acids, where it acts as a chain-terminating inhibitor of DNA polymerase. This inhibition occurs due to the lack of hydroxyl groups at the 2’ and 3’ positions, preventing the formation of phosphodiester bonds necessary for DNA chain elongation . The compound targets DNA polymerase and other enzymes involved in nucleic acid synthesis, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.
2’,5’-Dideoxyadenosine: A similar compound with a different deoxygenation pattern on the ribose ring.
Uniqueness
Adenosine, 2’,3’-dideoxy-N-hexyl- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its N-hexyl substitution enhances its lipophilicity and potential interactions with biological membranes, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
134720-13-1 |
|---|---|
Formule moléculaire |
C16H25N5O2 |
Poids moléculaire |
319.40 g/mol |
Nom IUPAC |
[(2S,5R)-5-[6-(hexylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-4-5-8-17-15-14-16(19-10-18-15)21(11-20-14)13-7-6-12(9-22)23-13/h10-13,22H,2-9H2,1H3,(H,17,18,19)/t12-,13+/m0/s1 |
Clé InChI |
KFLVZRNCRCQSQF-QWHCGFSZSA-N |
SMILES isomérique |
CCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |
SMILES canonique |
CCCCCCNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


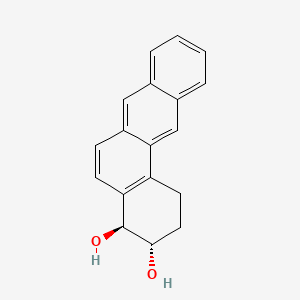

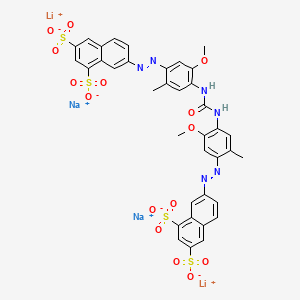
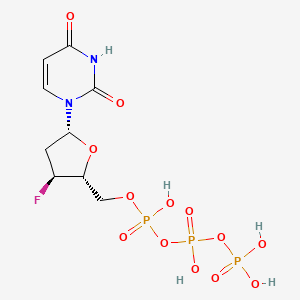


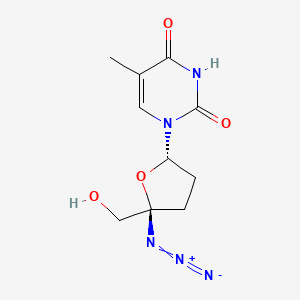
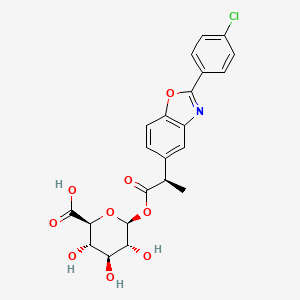
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
